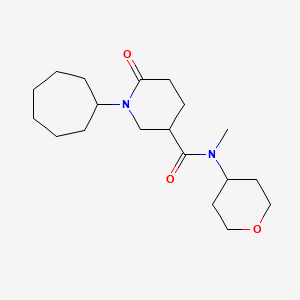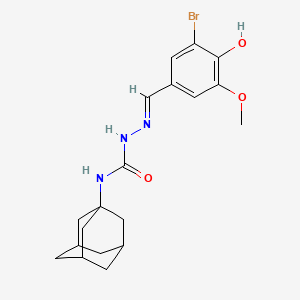![molecular formula C18H25N3O3 B6070367 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6070367.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone is a compound that has been widely used in scientific research due to its unique properties. This compound is also known as MPEP and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
MPEP acts as a selective antagonist of mGluR5 by binding to its allosteric site. This results in the inhibition of the downstream signaling pathways that are involved in the pathogenesis of various neurological disorders. MPEP has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function, reduce anxiety-like behavior, and enhance social behavior. MPEP has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in synaptic plasticity and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPEP in lab experiments is its selective antagonism of mGluR5, which allows for the investigation of the specific role of this receptor subtype in various neurological disorders. However, one of the limitations of using MPEP is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are various future directions for the use of MPEP in scientific research. One potential direction is the investigation of its potential therapeutic applications in various neurological disorders. Another direction is the development of more selective and potent mGluR5 antagonists based on the structure of MPEP. Furthermore, the investigation of the potential off-target effects of MPEP and the development of methods to mitigate these effects may also be a future direction for research.
Conclusion:
In conclusion, MPEP is a compound that has been widely used in scientific research for its unique properties. Its selective antagonism of mGluR5 has made it a valuable tool in the investigation of various neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPEP have been discussed in this paper. The potential therapeutic applications of MPEP and the development of more selective and potent mGluR5 antagonists are promising future directions for research.
Synthesis Methods
The synthesis of MPEP involves the reaction of 2-(4-morpholinyl)acetic acid with 2-phenylethylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with piperazine to yield MPEP. This synthesis method has been widely used in the production of MPEP for scientific research.
Scientific Research Applications
MPEP has been used in scientific research for its potential therapeutic applications. It has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of these disorders.
properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-(2-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-10-12-24-13-11-21)14-16-18(23)19-7-9-20(16)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFFGJTUXSOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide](/img/structure/B6070288.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6070294.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![3-{[4-(1-cyclopentyl-3-pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B6070307.png)
![4-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6070310.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B6070312.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6070314.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6070352.png)

![methyl 5-[(isopropylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6070371.png)
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)